molecular formula C18H16BrN3O2 B11305599 N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide

Cat. No.: B11305599
M. Wt: 386.2 g/mol
InChI Key: CCVUVCGQMQNEPD-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a pyrazole ring and a bromophenoxy group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Attachment of the bromophenoxy group: This step involves the reaction of the pyrazole derivative with 4-bromophenol in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the bromophenoxy group, potentially leading to the formation of amine or alcohol derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide can be compared with other pyrazole derivatives, such as:

  • N-(1-phenyl-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)acetamide
  • N-(1-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide

Uniqueness:

  • The presence of the bromophenoxy group distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
  • The benzyl group also contributes to its unique properties, affecting its solubility, stability, and interaction with biological targets.

By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C18H16BrN3O2

Molecular Weight

386.2 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-2-(4-bromophenoxy)acetamide

InChI

InChI=1S/C18H16BrN3O2/c19-15-6-8-16(9-7-15)24-13-18(23)21-17-10-11-20-22(17)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,23)

InChI Key

CCVUVCGQMQNEPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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